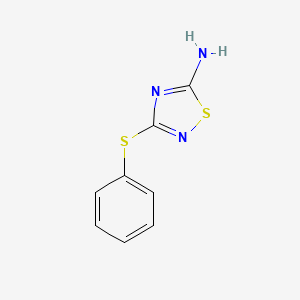

3-(Phenylsulfanyl)-1,2,4-thiadiazol-5-amine

Descripción general

Descripción

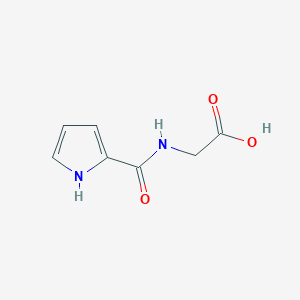

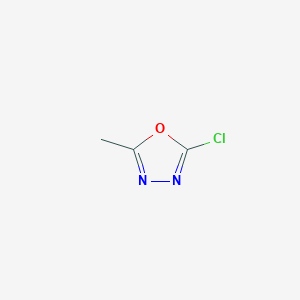

The compound “3-(Phenylsulfanyl)-1,2,4-thiadiazol-5-amine” belongs to a class of organic compounds known as thiadiazoles. Thiadiazoles are compounds containing a ring made up of one sulfur atom, two nitrogen atoms, and two carbon atoms .

Molecular Structure Analysis

The molecular structure of a compound like “3-(Phenylsulfanyl)-1,2,4-thiadiazol-5-amine” can be determined using techniques such as X-ray crystallography, nuclear magnetic resonance (NMR), and mass spectrometry .Chemical Reactions Analysis

The chemical reactions involving thiadiazoles can be complex and varied, depending on the specific substituents present in the molecule. For instance, the phenylsulfanyl group might influence the reactivity of the thiadiazole ring .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like “3-(Phenylsulfanyl)-1,2,4-thiadiazol-5-amine” can be determined using various analytical techniques. These properties might include solubility, melting point, boiling point, and reactivity .Aplicaciones Científicas De Investigación

Spectroscopic and Theoretical Studies

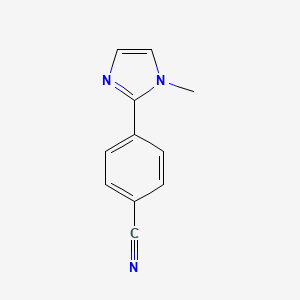

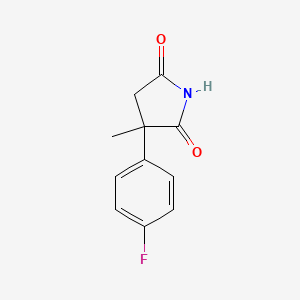

The compound has been used in spectroscopic and theoretical studies . The analysis of the IR carbonyl bands of some 3-(4′-substituted phenylsulfanyl)-1-methyl-2-piperidones supported by B3LYP/6-31+G(d,p) and PCM calculations along with NBO analysis and X-ray diffraction indicated the existence of two stable conformations . This research provides valuable insights into the structural properties of the compound.

Biological Evaluation and Drug Design

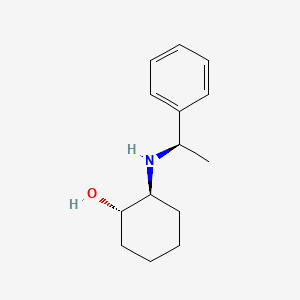

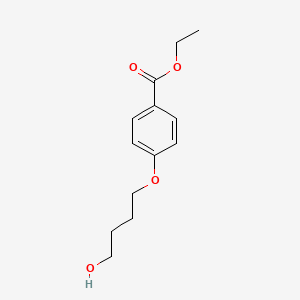

The compound has potential applications in biological evaluation and drug design . Novel compounds having benzoic acid as acidic head, hydrazone as linker and substituted diaryl sulfanyl/aryl-cyclohexylsulfanyl as a hydrophobic tail were synthesized and characterized . These compounds were docked against peroxisome proliferated activated receptors (PPARγ) and further evaluated for in vitro PPARγ agonist activity and in vivo hypoglycemic activity . This suggests that the compound could be used in the development of novel antidiabetic agents.

Electrophilic Aromatic Formylation

The compound can be used in electrophilic aromatic formylation . The formation of dithioacetals can be rationalized through either path, leading to (difluoromethyl)sulfonium species . This indicates that the compound could be used in the synthesis of other complex molecules.

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

3-phenylsulfanyl-1,2,4-thiadiazol-5-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3S2/c9-7-10-8(11-13-7)12-6-4-2-1-3-5-6/h1-5H,(H2,9,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHIVUPYOCJTORR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)SC2=NSC(=N2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

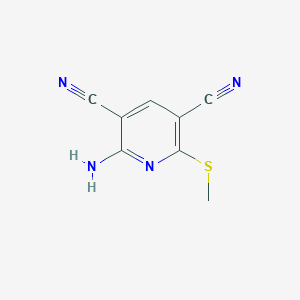

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

amine](/img/structure/B3176194.png)